
(3-(pyridin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a pyridin-4-yloxy group and a tetrahydro-2H-pyran-4-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The pyridin-4-yloxy and tetrahydro-2H-pyran-4-yl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, pyridin-4-yloxy, and tetrahydro-2H-pyran-4-yl groups. The stereochemistry of the molecule could be important for its biological activity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could undergo substitution reactions, and the pyridin-4-yloxy and tetrahydro-2H-pyran-4-yl groups could participate in various reactions depending on the other reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility in polar solvents .Aplicaciones Científicas De Investigación
Stereospecific Synthesis of Pyrrolidines
Pyrrolidines with varied configurations can be obtained via 1,3-dipolar cycloadditions to sugar-derived enones, utilizing stabilized azomethine ylides and sugar enones derived from pentoses. This process enables the creation of enantiomerically pure pyrrolidines, demonstrating a high degree of diastereo- and regioselectivity, providing insights into the potential of pyrrolidine derivatives in synthetic chemistry (Oliveira Udry, Repetto, & Varela, 2014).
Antibacterial and Antioxidant Activities of Pyrazole Derivatives
Tri-substituted pyrazoles, including (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, have been investigated for their antibacterial and antioxidant activities. These compounds exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria and moderate antioxidant activities, as evaluated using the DPPH radical scavenging method. These findings highlight the significance of pyrazole derivatives in pharmaceutical research (Lynda, 2021).
Antimycobacterial Activity of Nicotinic Acid Hydrazide Derivatives
Nicotinic acid hydrazide derivatives, including pyridine 3-carboxillic acid compounds, have been screened for their antimycobacterial activity. The synthesis process involves treatment with various reagents, resulting in compounds like 3-(5-substituted-1,3,4 oxadiazole) pyridine. The antimycobacterial potential of these compounds emphasizes their relevance in developing treatments for mycobacterial infections (Sidhaye et al., 2011).
Synthesis of Pyridine and 4 H -Pyran Derivatives
Pyridine and 4H-pyran derivatives have been synthesized using bisarylidenecyclohexanone and malononitrile under microwave irradiation. This one-step reaction yields 3-cyano-2-methoxylpyridine and 2-amino-3-cyano-4H-pyran derivatives with good yields, highlighting a rapid and efficient method for synthesizing these heterocyclic compounds (Zhou, 2003).
Isomorphous Small Heterocyclic Analogues
The study of isomorphous methyl- and chloro-substituted small heterocyclic analogues, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, shows they obey the chlorine-methyl (Cl-Me) exchange rule. These structures demonstrate significant disorder, providing insights into the complexities of small heterocyclic compounds' structural behavior (Swamy et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
oxan-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(12-4-9-19-10-5-12)17-8-3-14(11-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRYLGHCWYEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)
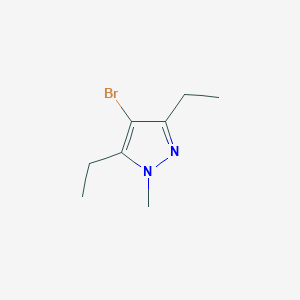

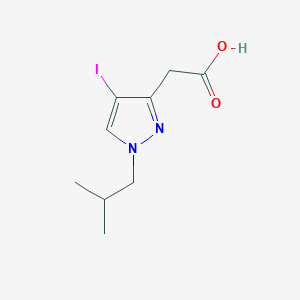
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2894100.png)
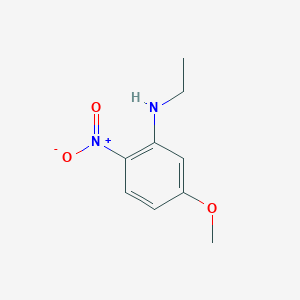
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)
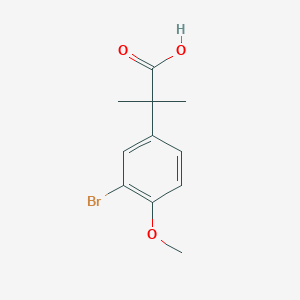
![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)
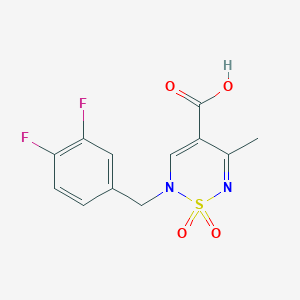

![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)


